molecular formula C8H11F3N4O B2485616 (1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006353-07-6

(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide

Katalognummer: B2485616
CAS-Nummer: 1006353-07-6
Molekulargewicht: 236.198
InChI-Schlüssel: LTFYWOXFTARCKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a useful research compound. Its molecular formula is C8H11F3N4O and its molecular weight is 236.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research on related pyrazole derivatives has shown promising antimycobacterial activity against Mycobacterium tuberculosis, including strains resistant to isoniazid (INH). Compounds synthesized through the cyclocondensation reaction exhibited significant activity against both INH-susceptible and INH-resistant strains by inhibiting mycolic acid biosynthesis, suggesting a potential pathway for the development of new antimycobacterial agents (Almeida da Silva et al., 2008).

Antimicrobial and Antioxidant Properties

A study on 1,2,3-triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities along with moderate to good antioxidant properties. These compounds were synthesized via a Vilsmeier–Haack formylation process and showed potential as inhibitors of the E. coli MurB enzyme, comparable with the standard drug Ciproflaxin. This highlights their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).

Inhibitors of Plasmodium Falciparum

Compounds derived from pyrazole derivatives were evaluated for their potential to inhibit the dihydroorotate dehydrogenase of Plasmodium falciparum, a key enzyme in the de novo pyrimidine biosynthesis pathway. This research provides a basis for the development of new antimalarial agents, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Vah et al., 2022).

Synthesis and Characterization of Derivatives

The synthesis and characterization of celecoxib derivatives that include the pyrazole moiety have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies illustrate the compound's multifaceted applications in drug development, showing potential for therapeutic use across various conditions (Küçükgüzel et al., 2013).

Anticancer and Antifungal Activities

Research has also focused on the development of pyrazole derivatives for their potential anticancer and antifungal activities. Structural modifications and the incorporation of trifluoromethyl groups have led to compounds with significant bioactivities, providing insights into the design of new therapeutic agents with enhanced efficacy and selectivity (Du et al., 2015).

Safety and Hazards

The safety data sheet for 5-methyl-3-(trifluoromethyl)-1H-pyrazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . The specific safety and hazards information for “(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” is not provided in the available resources.

Eigenschaften

IUPAC Name

N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,16H,2-3H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFYWOXFTARCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=NO)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CC/C(=N/O)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.